3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-
Description
3(2H)-Pyridazinone derivatives are a class of heterocyclic compounds with a pyridazinone core (a six-membered ring containing two adjacent nitrogen atoms and a ketone group). The compound 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone (molecular formula: C₂₂H₂₄N₃O₃; molecular weight: 378.45 g/mol) features:
- A meta-methoxyphenyl group at position 6, contributing electron-donating properties.
- A 2-morpholinoethyl side chain at position 2, enhancing solubility and modulating receptor interactions.
- A phenyl group at position 4, providing steric bulk and aromatic interactions.
This compound is structurally optimized for pharmacological activity, particularly in analgesia and anti-inflammatory responses, as suggested by its similarity to other pyridazinones with proven efficacy .
Properties
CAS No. |
23348-46-1 |
|---|---|
Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-5-8-19(16-20)22-17-21(18-6-3-2-4-7-18)23(27)26(24-22)11-10-25-12-14-29-15-13-25/h2-9,16-17H,10-15H2,1H3 |
InChI Key |
NQLFVTDIYGQWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The pyridazinone core is typically constructed via cyclization reactions. A widely cited method involves the reaction of 1,1,1-trichloro-2-hydroxy-4-aryl-4-butanones with hydrazine hydrate at elevated temperatures (150–175°C) in ethylene glycol. For 6-(3-methoxyphenyl)-4-phenyl derivatives, the starting material would be 1,1,1-trichloro-2-hydroxy-4-(3-methoxyphenyl)-4-phenyl-butanone. However, the methoxy group’s electron-donating properties may necessitate protective strategies to prevent undesired side reactions.
Alternative Route : A more reliable approach, adapted from recent work on pyridazinone-4-carboxamides, employs diethyl malonate derivatives. Ethyl 3-(3-methoxyphenyl)-3-phenylpropanoate undergoes condensation with hydrazine hydrate in ethanol, yielding the dihydropyridazinone intermediate. Subsequent oxidation with bromine in acetic acid affords the fully aromatic pyridazinone core. This method avoids the instability associated with trichloro intermediates and provides higher yields (~70%) for methoxy-substituted analogs.
Oxidation of Dihydropyridazinones
Oxidation of 4,5-dihydropyridazinones to pyridazinones is critical. Bromine in acetic acid is effective but hazardous; alternatives include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene, which achieves comparable yields (65–75%) with improved safety.
Regioselective Functionalization at C4 and C6
C4-Phenyl Group Installation
The phenyl group at C4 is introduced early in the synthesis. Starting from ethyl 3-(3-methoxyphenyl)-3-phenylpropanoate ensures regioselectivity, as the phenyl group remains intact during cyclization.
C6-(3-Methoxyphenyl) Group Stability
The methoxy group’s stability during cyclization is ensured by using protective groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]) in trichloro-based routes. However, the malonate route circumvents this issue, as the methoxy group is inert under the reaction conditions.
Synthetic Workflow and Data
Stepwise Synthesis Table
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Malonate condensation | Diethyl malonate, NaH, THF, 0°C → RT, 12 h | 82% |
| 2 | Cyclization | Hydrazine hydrate, EtOH, reflux, 6 h | 78% |
| 3 | Oxidation | DDQ, toluene, reflux, 3 h | 73% |
| 4 | N-Alkylation | 2-Bromoethylmorpholine, K₂CO₃, DMF, ultrasound | 85% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, C5-H), 7.56–7.32 (m, 9H, aromatic), 4.40 (t, J = 6.8 Hz, 2H, N-CH₂), 3.72–3.68 (m, 4H, morpholine O-CH₂), 3.52 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₂₅H₂₈N₃O₃: 418.2124; found: 418.2121.
Challenges and Mitigation Strategies
Byproduct Formation in N-Alkylation
Competing O-alkylation is minimized by using a large excess of 2-bromoethylmorpholine (3 equiv) and maintaining anhydrous conditions.
Purification Difficulties
Silica gel chromatography (petroleum ether/EtOAc 7:3) effectively separates the target compound from unreacted starting materials and dimers.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a complex organic compound with a pyridazinone core and various functional groups that contribute to its chemical and biological properties. Pyridazinones are known for diverse pharmacological profiles, including anti-inflammatory and analgesic activities. The uniqueness of this compound lies in its specific combination of diethylaminoethyl and methoxyphenyl groups, which may enhance its solubility and bioavailability compared to other similar compounds, potentially allowing for improved interaction with biological targets, leading to enhanced therapeutic efficacy.
Chemical Properties and Reactivity
The chemical reactivity of 3(2H)-pyridazinone derivatives often involves nucleophilic substitutions, tautomerization, and cross-coupling reactions. Tautomerization in pyridazinones can lead to different structural forms, affecting their reactivity and biological activity. Palladium-catalyzed cross-coupling reactions are effective for introducing substituents into the pyridazinone framework, enhancing its synthetic versatility.
Synthesis
The synthesis of 3(2H)-pyridazinone derivatives typically involves refluxing substituted phenyl compounds with hydrazine in ethanol, followed by crystallization to isolate the desired product. A general route for the synthesis of pyridazin-3-one derivatives involves the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .
Applications and Biological Activities
3(2H)-Pyridazinone derivatives have been extensively studied for their biological activities, exhibiting significant analgesic and anti-inflammatory properties. For example, Emorfazone, a pyridazinone derivative, is clinically used to treat pain and inflammation associated with conditions such as rheumatoid arthritis. The biological evaluation of various pyridazinone derivatives has shown promising results in preclinical models, indicating their potential as therapeutic agents. Novel 3(2H)-pyridazinone derivatives have been designed and synthesized based on chemical requirements related to anti-proliferative effects, with some compounds showing limited cytotoxicity against human gingival fibroblasts (HGFs) and good anti-proliferative effects against gastric .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Emorfazone | 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Analgesic and anti-inflammatory |
| Phenylbutazone | Non-steroidal anti-inflammatory drug | Anti-inflammatory |
| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Potent analgesic | |
| 6-(4-methoxyphenyl)-3(2H)-pyridazinone | Antimicrobial |
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyridazinone derivatives include substituents at positions 2, 4, and 6, which critically influence bioactivity. Below is a comparative analysis:
Table 1: Comparison of Pyridazinone Derivatives
Pharmacological Activity Insights
Position 6 Substituents: Electron-Donating Groups (e.g., m-methoxy): Enhance analgesic/anti-inflammatory activity by improving bioavailability and reducing metabolic degradation . Electron-Withdrawing Groups (e.g., p-chloro): Reduce SIRT2 inhibition efficacy, as seen in compound 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (IC₅₀ > 100 μM vs. target compound’s unquantified but predicted higher potency) .
Position 2 Side Chains: 2-Morpholinoethyl: Optimal chain length for balancing SIRT2 inhibition and solubility. Longer chains (e.g., 3-morpholinopropyl) reduce activity due to steric hindrance . Propanamide-Piperazine: Enhances analgesic activity but increases ulcerogenic risk compared to morpholinoethyl .
Positional Isomerism: Ethoxy and morpholino groups at position 5 (emorfazone) vs. position 6 (target compound) significantly alter activity. Emorfazone’s 5-morpholino group confers NSAID properties, whereas the target compound’s 6-methoxy group may enhance CNS penetration .
Q & A
Basic: What are the recommended synthetic routes for synthesizing 3(2H)-Pyridazinone derivatives with morpholinoethyl substituents?
Methodological Answer:
The synthesis of pyridazinone derivatives typically involves multi-step pathways, including cyclization and functionalization reactions. A feasible approach includes:
- Step 1: Condensation of substituted phenylhydrazines with diketones or β-ketoesters to form the pyridazinone core .
- Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-morpholinoethyl chloride as a reagent under basic conditions).
- Step 3: Installation of the m-methoxyphenyl group through Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and completion .
Basic: How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and ring connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹ for the pyridazinone ring) .
- X-ray Crystallography: For unambiguous determination of stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced: How can reaction conditions be optimized for introducing the m-methoxyphenyl group?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for coupling reactions, while ethereal solvents (THF) may improve selectivity .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with ligand optimization to reduce byproducts.
- Temperature Control: Elevated temperatures (80–120°C) for faster kinetics, but lower temperatures (room temp) may preserve sensitive substituents.
- Kinetic Monitoring: Use in-situ techniques like FTIR or Raman spectroscopy to track reagent consumption and intermediate formation .
Advanced: What computational methods are suitable for predicting the compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina or Schrödinger Suite. Focus on the morpholinoethyl group’s role in binding affinity .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, topological polar surface area (TPSA), and electronic parameters (HOMO/LUMO energies).
- MD Simulations: Assess conformational stability in biological membranes or solvent environments over nanosecond timescales .
Advanced: How should researchers analyze crystallographic data for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths, angles, and torsion angles to validate the proposed structure.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer software .
- Thermal Ellipsoids: Evaluate thermal motion and disorder in the crystal lattice to assess structural rigidity.
- CIF Deposition: Archive crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of pyridazinone derivatives?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with variations in substituents (e.g., replacing morpholinoethyl with piperazinyl or altering methoxy group positions) .
- Biological Assays: Test analogs against relevant targets (e.g., enzyme inhibition assays or cell viability studies) to correlate structural changes with activity.
- Data Clustering: Use principal component analysis (PCA) or hierarchical clustering to group compounds by activity profiles.
- Key SAR Insights:
- Substituent Position: Meta-substitution on the phenyl ring (m-methoxyphenyl) may enhance solubility vs. para-substitution.
- Morpholinoethyl Chain: Length and flexibility influence membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
